molecular formula C12H23ClN2O B14696565 1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea CAS No. 33082-84-7

1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea

Cat. No.: B14696565
CAS No.: 33082-84-7
M. Wt: 246.78 g/mol
InChI Key: RPLGVVBDAOITKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea is a synthetic organic compound with a unique structure that includes a chloroethyl group and a propan-2-yl substituted cyclohexyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea typically involves the reaction of 4-(propan-2-yl)cyclohexylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-(propan-2-yl)cyclohexylamine} + \text{2-chloroethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloroethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-4-(propan-2-yl)piperazine: Shares the chloroethyl and propan-2-yl groups but has a different core structure.

    1-(2-Chloroethyl)-3-(cyclohexyl)urea: Similar structure but lacks the propan-2-yl substitution on the cyclohexyl group.

Uniqueness

1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea is unique due to the presence of both the chloroethyl and propan-2-yl substituted cyclohexyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

33082-84-7

Molecular Formula

C12H23ClN2O

Molecular Weight

246.78 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(4-propan-2-ylcyclohexyl)urea

InChI

InChI=1S/C12H23ClN2O/c1-9(2)10-3-5-11(6-4-10)15-12(16)14-8-7-13/h9-11H,3-8H2,1-2H3,(H2,14,15,16)

InChI Key

RPLGVVBDAOITKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)NC(=O)NCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.